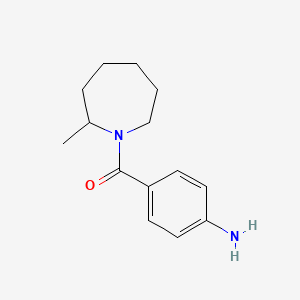![molecular formula C13H16ClNO3S B7578201 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid, also known as CPAA, is an amino acid derivative that has been synthesized and studied for its potential applications in scientific research. CPAA is a novel compound that has shown promise in various areas of research, including drug discovery, neuroscience, and cancer research.
科学研究应用
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid has been studied for its potential applications in various areas of scientific research. One of the main areas of focus has been drug discovery, where this compound has been tested as a potential lead compound for the development of new drugs. This compound has also been studied for its potential neuroprotective effects, with promising results in animal models of Parkinson's disease. Additionally, this compound has shown potential as a cancer treatment, with studies showing that it can induce apoptosis in cancer cells.
作用机制
The exact mechanism of action of 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal models, this compound has been shown to increase levels of acetylcholine in the brain, which may have neuroprotective effects. This compound has also been shown to induce apoptosis in cancer cells, which may make it a promising treatment for certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid for lab experiments is its potential as a lead compound for the development of new drugs. This compound has shown promise in various areas of research, including neuroprotection and cancer treatment. Additionally, this compound is a novel compound, which may make it a valuable addition to the field of drug discovery. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability to some researchers. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid. One area of focus could be the development of new drugs based on this compound. This compound has shown promise as a lead compound for the development of new drugs, and further research could lead to the discovery of new therapeutic agents. Additionally, further research could be done on the mechanism of action of this compound. A better understanding of how this compound works in the body could lead to more effective use of the compound in lab experiments and potential clinical applications. Finally, more research could be done on the potential applications of this compound in different areas of scientific research, such as neuroprotection, cancer treatment, and inflammatory diseases.
合成方法
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of L-cysteine with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid (CTC). CTC is then reacted with N-Boc-1,5-diaminopentane to form the intermediate compound N-Boc-CTC-diamine. Finally, N-Boc-CTC-diamine is deprotected to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
4-[[2-(2-chlorophenyl)sulfanylacetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(6-7-13(17)18)15-12(16)8-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUWTGBARWEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)



![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)